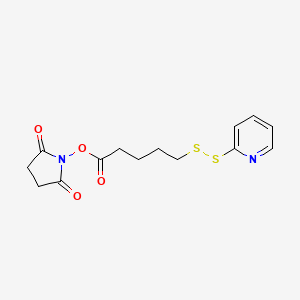

N-琥珀酰亚胺基-5-(2-吡啶基二硫代)戊酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Scientific Research Applications

N-succinimidyl-5-(2-pyridyldithio)valerate has several significant applications in scientific research:

-

Chemistry :

- Used as a crosslinking reagent to facilitate the formation of stable bonds between molecules, aiding in the study of molecular interactions.

- Enables the synthesis of complex molecular architectures through its ability to form disulfide bonds.

-

Biology :

- Employed in the modification of proteins and peptides , allowing researchers to investigate protein-protein interactions and protein functionality.

- Useful in creating bioconjugates that can be used in various biological assays.

-

Medicine :

- Plays a critical role in the development of antibody-drug conjugates , which are targeted therapies for cancer treatment. These conjugates enhance the delivery of therapeutic agents directly to cancer cells, minimizing side effects on healthy tissues.

- Utilized in vaccine development by enabling the conjugation of antigens to carrier proteins.

-

Industry :

- Applied in the production of diagnostic assays, where it helps in the labeling and detection of biomolecules.

- Facilitates the development of biosensors by enabling the immobilization of enzymes or antibodies on sensor surfaces.

Case Studies and Research Findings

- Antibody-Drug Conjugates : A study demonstrated that conjugating antibodies with N-succinimidyl-5-(2-pyridyldithio)valerate significantly improved targeting efficacy against specific cancer cell lines, leading to enhanced therapeutic outcomes.

- Protein Modification Studies : Research involving the modification of proteins using this compound revealed insights into protein folding and stability, highlighting its potential in structural biology.

- Diagnostic Applications : Development of diagnostic assays utilizing this compound showed improved sensitivity and specificity in detecting biomarkers related to various diseases.

作用机制

Target of Action

N-Succinimidyl-5-(2-pyridyldithio)valerate (SPDP) is a heterobifunctional crosslinker that primarily targets two groups: primary amines and thiols . The primary amines are typically found in proteins, particularly in the side chains of lysine residues. Thiols, on the other hand, are found in the side chains of cysteine residues .

Mode of Action

SPDP operates through its two functional groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithiol group . The NHS ester reacts with primary amines to form stable amide bonds . The 2-pyridyldithiol group, after mild reduction, can react with other thiols to form a disulfide bond . This allows SPDP to link two target groups together, typically a protein with a primary amine and a protein with a thiol .

Result of Action

The result of SPDP’s action is the formation of a covalent bond between a primary amine and a thiol, typically on two different proteins . This can result in a change in the function of these proteins, potentially leading to changes at the molecular and cellular level.

Action Environment

The action of SPDP can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the NHS ester and the 2-pyridyldithiol group . Additionally, the presence of other reactive groups can potentially interfere with SPDP’s ability to form bonds with its target groups. Finally, the stability of SPDP can be affected by temperature and light, with recommended storage temperatures being 28°C .

生化分析

Biochemical Properties

N-succinimidyl-5-(2-pyridyldithio)valerate plays a significant role in biochemical reactions . Its N-hydroxysuccinimide ester group reacts with amino groups, and the 2-pyridyl disulphide structure reacts with aliphatic thiols . This allows it to interact with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical reactions .

Cellular Effects

The effects of N-succinimidyl-5-(2-pyridyldithio)valerate on cells and cellular processes are diverse. It influences cell function by interacting with various cellular components

Molecular Mechanism

N-succinimidyl-5-(2-pyridyldithio)valerate exerts its effects at the molecular level through its binding interactions with biomolecules . It can lead to enzyme inhibition or activation and changes in gene expression . The exact molecular mechanism of action is complex and depends on the specific biochemical context.

Metabolic Pathways

N-succinimidyl-5-(2-pyridyldithio)valerate is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of N-succinimidyl-5-(2-pyridyldithio)valerate and its effects on activity or function are not well characterized. It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions

N-succinimidyl-5-(2-pyridyldithio)valerate can be synthesized through a multi-step process involving the reaction of 5-(2-pyridyldithio)valeric acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods

Industrial production of N-succinimidyl-5-(2-pyridyldithio)valerate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

N-succinimidyl-5-(2-pyridyldithio)valerate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with primary amines to form stable amide bonds.

Reduction Reactions: The disulfide bond in the compound can be reduced to thiols using reducing agents like dithiothreitol.

Common Reagents and Conditions

Substitution Reactions: Typically involve primary amines under mild conditions.

Reduction Reactions: Use reducing agents such as dithiothreitol in aqueous or organic solvents.

Major Products Formed

Substitution Reactions: Formation of amide-linked conjugates.

Reduction Reactions: Formation of thiol-containing products.

相似化合物的比较

Similar Compounds

N-succinimidyl-3-(2-pyridyldithio)propionate: Similar in structure but with a shorter linker.

N-succinimidyl-4-(2-pyridyldithio)butyrate: Another similar compound with a different linker length.

Uniqueness

N-succinimidyl-5-(2-pyridyldithio)valerate is unique due to its specific linker length, which provides optimal spacing for bioconjugation applications . This makes it particularly suitable for applications requiring precise control over the distance between linked molecules .

生物活性

N-succinimidyl-5-(2-pyridyldithio)valerate (often abbreviated as S-PVA) is a heterobifunctional reagent widely utilized in biochemical research, particularly in the fields of protein modification and conjugation. This compound is notable for its ability to facilitate the formation of disulfide bonds between proteins, which has significant implications for protein engineering, drug delivery systems, and therapeutic applications.

S-PVA contains two functional groups:

- An N-hydroxysuccinimide (NHS) ester that reacts with amino groups on proteins.

- A 2-pyridyldithio group that can react with thiol groups.

This dual reactivity enables S-PVA to introduce thiol groups into proteins or to create protein-protein conjugates through thiol-disulfide exchange reactions.

The mechanism of action for S-PVA involves two primary steps:

- Thiolation : The NHS group reacts with the amino groups of target proteins, leading to the incorporation of the 2-pyridyldithio moiety into the protein structure.

- Conjugation : The introduced 2-pyridyldithio groups can then react with thiol-containing proteins, resulting in stable disulfide-linked conjugates. This process is reversible, allowing for potential applications in targeted drug delivery and controlled release systems .

Applications in Biochemistry

S-PVA has been applied in various biochemical studies and applications:

- Protein Engineering : The introduction of thiol groups allows for further modifications or cross-linking with other biomolecules, enhancing the stability and functionality of proteins.

- Drug Delivery Systems : By conjugating drugs to proteins via disulfide bonds, S-PVA facilitates targeted delivery mechanisms that can be activated under specific physiological conditions.

- Diagnostics : The ability to create stable protein conjugates makes S-PVA useful in developing diagnostic assays where specific binding is required.

Case Study 1: Protein Conjugation

A study demonstrated the use of S-PVA to create a ribonuclease-albumin conjugate. The conjugation was achieved by first thiolating ribonuclease using S-PVA, followed by reaction with thiolated albumin. This approach not only enhanced the stability of ribonuclease but also improved its pharmacokinetic properties when administered in vivo .

Case Study 2: Controlled Release Systems

In another application, researchers utilized S-PVA to develop a drug delivery system for anticancer agents. By attaching doxorubicin to a protein carrier via disulfide bonds formed using S-PVA, they were able to design a system that released the drug selectively in tumor environments where reducing conditions prevail .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of S-PVA:

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-(pyridin-2-yldisulfanyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c17-12-7-8-13(18)16(12)20-14(19)6-2-4-10-21-22-11-5-1-3-9-15-11/h1,3,5,9H,2,4,6-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQGFYSYSCHJNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCSSC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。